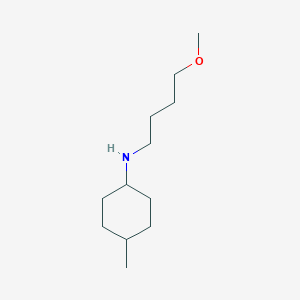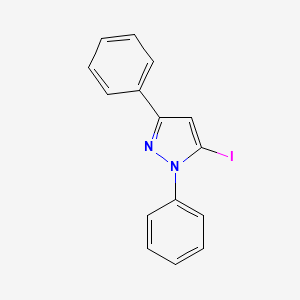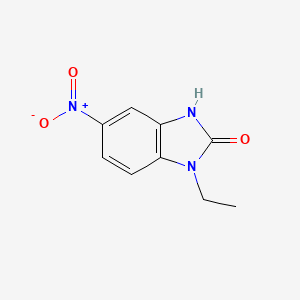![molecular formula C72H50N4 B12091100 2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine](/img/structure/B12091100.png)
2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine is a complex organic compound with the molecular formula C72H50N4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts, base, and solvents like tetrahydrofuran (THF) or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and sublimation .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .
Aplicaciones Científicas De Investigación
2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine has several scientific research applications:
Organic Electronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) due to its high hole mobility and stability.
Photovoltaics: The compound is employed in organic solar cells to enhance charge transport and efficiency.
Biological Research:
Material Science: The compound is studied for its use in developing new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which 2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine exerts its effects is primarily related to its ability to transport holes (positive charge carriers) efficiently. This is facilitated by its unique molecular structure, which allows for effective overlap of π-orbitals, enhancing charge mobility . The compound interacts with molecular targets such as electron-deficient materials in OLEDs, facilitating charge transfer and light emission .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Compared to similar compounds, 2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine stands out due to its higher stability and superior hole transport properties. Its unique structure allows for better charge mobility and efficiency in electronic applications .
Propiedades
Fórmula molecular |
C72H50N4 |
|---|---|
Peso molecular |
971.2 g/mol |
Nombre IUPAC |
10-[4-[6-[4-(9,9-diphenylacridin-10-yl)phenyl]-2-phenylpyrimidin-4-yl]phenyl]-9,9-diphenylacridine |
InChI |
InChI=1S/C72H50N4/c1-6-24-53(25-7-1)70-73-64(51-42-46-58(47-43-51)75-66-38-20-16-34-60(66)71(54-26-8-2-9-27-54,55-28-10-3-11-29-55)61-35-17-21-39-67(61)75)50-65(74-70)52-44-48-59(49-45-52)76-68-40-22-18-36-62(68)72(56-30-12-4-13-31-56,57-32-14-5-15-33-57)63-37-19-23-41-69(63)76/h1-50H |
Clave InChI |
JCMUXXJIZHBIJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)N4C5=CC=CC=C5C(C6=CC=CC=C64)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)N1C2=CC=CC=C2C(C2=CC=CC=C21)(C1=CC=CC=C1)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(R)-Tol-Binap RuCl benzene]Cl](/img/structure/B12091059.png)

![Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-](/img/structure/B12091066.png)



![5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine](/img/structure/B12091104.png)


